molecular formula C27H39Br B14785800 4'-Bromo-2,3',4,5',6-pentaisopropyl-1,1'-biphenyl

4'-Bromo-2,3',4,5',6-pentaisopropyl-1,1'-biphenyl

Cat. No.: B14785800
M. Wt: 443.5 g/mol
InChI Key: PHCPOABGTFPKGX-UHFFFAOYSA-N
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Description

4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with bromine and multiple isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The isopropyl groups can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also modify the biphenyl core.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce alcohols, ketones, or reduced biphenyl derivatives.

Scientific Research Applications

4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential biological activity and use in drug development.

    Catalysis: May serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In catalysis, it may interact with metal centers to facilitate chemical reactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1’-biphenyl: Lacks the isopropyl groups, making it less sterically hindered.

    2,3’,4,5’,6-Pentaisopropyl-1,1’-biphenyl: Similar structure but without the bromine atom.

    4-Bromo-2,3’,4,5’,6-pentamethyl-1,1’-biphenyl: Substituted with methyl groups instead of isopropyl groups.

Uniqueness

4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is unique due to the combination of bromine and multiple isopropyl groups, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl groups can affect its behavior in chemical reactions, making it distinct from other biphenyl derivatives.

Properties

Molecular Formula

C27H39Br

Molecular Weight

443.5 g/mol

IUPAC Name

2-bromo-1,3-di(propan-2-yl)-5-[2,4,6-tri(propan-2-yl)phenyl]benzene

InChI

InChI=1S/C27H39Br/c1-15(2)20-11-22(16(3)4)26(23(12-20)17(5)6)21-13-24(18(7)8)27(28)25(14-21)19(9)10/h11-19H,1-10H3

InChI Key

PHCPOABGTFPKGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=C(C(=C2)C(C)C)Br)C(C)C)C(C)C

Origin of Product

United States

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